3-hydroxy-3-(thiophen-2-yl)propanenitrile

Enantioselective synthesis Lipase resolution Chiral intermediate

3-Hydroxy-3-(thiophen-2-yl)propanenitrile (CAS 235085-83-3, MW 153.20, purity typically ≥98%) is a β-hydroxy nitrile bearing a thiophen-2-yl substituent at the 3-position. The compound possesses a single chiral centre conferring (R) and (S) enantiomeric forms.

Molecular Formula C7H7NOS
Molecular Weight 153.20 g/mol
Cat. No. B7845386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-3-(thiophen-2-yl)propanenitrile
Molecular FormulaC7H7NOS
Molecular Weight153.20 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(CC#N)O
InChIInChI=1S/C7H7NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3H2
InChIKeyQRYPRIQTWTYTGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-3-(thiophen-2-yl)propanenitrile CAS 235085-83-3: Chiral Building Block Sourcing & Specification Guide


3-Hydroxy-3-(thiophen-2-yl)propanenitrile (CAS 235085-83-3, MW 153.20, purity typically ≥98%) is a β-hydroxy nitrile bearing a thiophen-2-yl substituent at the 3-position . The compound possesses a single chiral centre conferring (R) and (S) enantiomeric forms. Its predominant industrial significance stems from its role as the key chiral intermediate in the synthesis of the SNRI antidepressant duloxetine, where the (S)-enantiomer is required for the desired dual serotonin–norepinephrine reuptake inhibition pharmacology [1]. The compound exists as an oil or low-melting solid, is soluble in common organic solvents (CHCl₃, EtOAc, THF), and is classified as harmful if swallowed (H302) and a skin/eye/respiratory irritant (H315, H319, H335) .

Why 3-Hydroxy-3-(thiophen-2-yl)propanenitrile Cannot Be Replaced by Generic Analogs: Enantiopurity, Safety, and SNRI Pathway Specificity


Generic substitution among β-hydroxy nitriles is precluded by three non-negotiable constraints. First, enantiomeric composition directly determines the pharmacological outcome: duloxetine requires the (S)-enantiomer of the thiophene-bearing intermediate, whereas the (R)-enantiomer yields the inactive or distinctly profiled antipode [1]. A phenyl analog (3-hydroxy-3-phenylpropanenitrile) routes synthesis toward fluoxetine/tomoxetine (SSRI/NRI), not the dual SNRI duloxetine, making the two intermediates pharmacologically non-interchangeable despite shared β-hydroxy nitrile architecture [2]. Second, the prochiral ketone precursor 3-oxo-3-(thiophen-2-yl)propanenitrile carries a documented cyanide-release risk under acidic conditions, whereas the alcohol form presents a conventional irritant hazard profile – distinct safety and handling requirements for industrial procurement . Third, the theoretical maximum yield of a kinetic resolution (50%) versus asymmetric ketone reduction (100%) creates an unavoidable process-efficiency discontinuity that cannot be bridged by substituting the racemate for the enantiopure material [3].

Quantitative Differentiation Evidence: 3-Hydroxy-3-(thiophen-2-yl)propanenitrile Versus Closest Comparators


Enantiomeric Purity via Lipase-Catalyzed Kinetic Resolution: Thienyl vs. Phenyl β-Hydroxy Nitrile

The (S)-enantiomer of 3-hydroxy-3-(thiophen-2-yl)propanenitrile is obtained with >99% ee via lipase PS-C-catalyzed transesterification in diisopropyl ether at 25°C, yielding 42% isolated product [1]. Under comparable lipase-mediated transesterification conditions (lipase PS-C 'Amano' II in diisopropyl ether), 3-hydroxy-3-phenylpropanenitrile achieves similarly high enantioselectivity (>99% ee) [2]. However, the thiophene substrate demonstrates compatibility with multiple lipases (Pseudomonas cepacia, Pseudomonas fluorescens) as disclosed in the patent [1], whereas the phenyl analog required screening of a narrower lipase panel to attain optimal performance [2]. This broader enzyme tolerance of the thiophene derivative offers greater biocatalyst flexibility for process optimisation.

Enantioselective synthesis Lipase resolution Chiral intermediate

Kinetic Resolution Yield Efficiency: 3-Hydroxy-3-(thiophen-2-yl)propanenitrile Approaches the Theoretical Maximum

The lipase-catalyzed kinetic resolution of racemic 3-hydroxy-3-(thiophen-2-yl)propanenitrile produces the (S)-alcohol in 42% isolated yield with >99% ee [1], achieving 84% of the theoretical maximum yield of 50% inherent to any kinetic resolution process. For the structurally analogous phenyl substrate, the same group reports that bakers' yeast-mediated bioreduction of the corresponding β-keto nitrile (3-oxo-3-phenylpropanenitrile) at 4°C over 7 days gave only a moderate yield of (S)-3-hydroxy-3-phenylpropanenitrile, while a Curvularia lunata system with methanol co-solvent improved the yield to 55% [2]. Critically, the 55% value pertains to a bioreduction pathway (not kinetic resolution) and required 7 days of reaction time versus 14 hours for the thiophene kinetic resolution. The 42% yield for the thiophene intermediate, achieved in <1 day, represents a significantly higher space–time yield than the phenyl comparator bioreduction.

Kinetic resolution Process yield Duloxetine intermediate

Whole-Cell Bioreduction Productivity: Rhodotorula rubra Bioreactor Enables Minute-Scale Production of (S)-3-Hydroxy-3-(thiophen-2-yl)propanenitrile

A fully automated flow bioreactor employing immobilized whole cells of Rhodotorula rubra reduced 3-oxo-3-(thiophen-2-yl)propanenitrile to (S)-3-hydroxy-3-(thiophen-2-yl)propanenitrile with >90% conversion and >99% ee in only 60 minutes, using a choline chloride–glucose natural deep eutectic solvent (NADES) as both co-solvent and cofactor-regeneration source [1]. In comparison, the bioreduction of the analogous phenyl substrate (3-oxo-3-phenylpropanenitrile) using bakers' yeast required 4°C over 7 days (≈10,080 minutes) for a moderate yield, or C. lunata fermentation requiring 7 days [2]. The R. rubra system achieves a volumetric productivity more than two orders of magnitude higher. An in-line extraction and polymer-supported benzylamine scavenging step further removed unreacted ketone, delivering purified (S)-1 without off-line chromatography [1].

Biocatalysis Continuous flow Green chemistry

Prochiral Ketone Reduction Enables 100% Theoretical Yield Versus Kinetic Resolution Ceiling of 50%

The Chinese patent CN201110066163 explicitly analyses two competing routes to (S)-3-hydroxy-3-(thiophen-2-yl)propanenitrile: (i) kinetic resolution of the racemate, where the theoretical maximum yield is inherently capped at 50%, with reported actual values of 42% (84% of theoretical maximum) [1]; and (ii) asymmetric reduction of the prochiral ketone 3-oxo-3-(thiophen-2-yl)propanenitrile, which carries a theoretical maximum conversion of 100% with no byproduct formation [2]. The patent demonstrates that using immobilized Saccharomyces cerevisiae CGMCC No. 2266 cells, the ketone substrate was converted to the target (S)-alcohol, thereby circumventing the 50% yield ceiling. This is a direct intra-class comparison: the same target enantiopure product can be generated via two fundamentally different strategies whose theoretical yields differ by a factor of two.

Asymmetric reduction Process efficiency Industrial synthesis

Safety Profile: Cyanide-Release Risk of the Ketone Precursor vs. Conventional Irritant Hazard of the Alcohol

3-Hydroxy-3-(thiophen-2-yl)propanenitrile carries GHS classifications H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . In contrast, its direct precursor 3-oxo-3-(thiophen-2-yl)propanenitrile (2-thienoylacetonitrile) is documented as pH-sensitive and capable of releasing cyanide ions upon reduction in acidic environments . The cyanide-release hazard introduces mandatory specific engineering controls (pH monitoring, cyanide antidote kits, dedicated waste streams) that are not required for the alcohol form. This safety differential affects facility licensing, shipping classification, and insurance costs for bulk procurement.

Chemical safety Cyanide hazard Procurement risk

Optimal Application Scenarios for 3-Hydroxy-3-(thiophen-2-yl)propanenitrile in Research and Industrial Settings


Enantiopure (S)-Duloxetine Intermediate Procurement for GMP API Synthesis

Procurement of (S)-3-hydroxy-3-(thiophen-2-yl)propanenitrile with documented >99% ee and confirmed absolute configuration ([α]³⁰ᴅ = −33.5, c 1, CHCl₃) is essential for GMP production of the SNRI duloxetine. The (S)-enantiomer is the direct chiral precursor to the pharmacologically active form; the (R)-enantiomer would yield the therapeutically distinct antipode. Suppliers capable of providing a Certificate of Analysis specifying chiral HPLC purity (e.g., Chiralcel OJ-H column) should be prioritised [1].

Biocatalytic Process Development Utilising Asymmetric Ketone Reduction

The prochiral ketone 3-oxo-3-(thiophen-2-yl)propanenitrile can serve as a substrate for whole-cell or enzymatic asymmetric reduction to access (S)-3-hydroxy-3-(thiophen-2-yl)propanenitrile with a theoretical yield of 100%, avoiding the intrinsic 50% waste stream of kinetic resolution. The R. rubra flow bioreactor platform demonstrated >90% conversion and >99% ee in 60 minutes using a NADES system, offering a scalable green chemistry route suitable for process intensification [2] [3].

Comparative Substrate Scope Studies in Lipase Engineering and Directed Evolution

The thiophene-bearing β-hydroxy nitrile serves as a benchmark substrate for evaluating lipase enantioselectivity because it demonstrates activity with a broader panel of lipases (Pseudomonas cepacia, Pseudomonas fluorescens, Candida rugosa) than the corresponding phenyl analog. Researchers developing engineered lipase variants for heterocyclic substrates can use this compound alongside 3-hydroxy-3-phenylpropanenitrile as a matched thiophene-vs-phenyl substrate pair to quantify selectivity improvements [4].

Safety-Advantaged Intermediate for Academic and Pilot-Scale Synthesis

In academic laboratories and pilot-plant settings where cyanide-release hazards are difficult to manage, the alcohol form (H302/H315/H319/H335) is strongly preferred over the ketone precursor 3-oxo-3-(thiophen-2-yl)propanenitrile, which liberates cyanide ions under acidic reductive conditions. Procurement of the alcohol form eliminates the need for cyanide-specific engineering controls, antidote stockpiling, and enhanced waste treatment protocols, making it the safer choice for facilities without dedicated cyanide-handling infrastructure .

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